![molecular formula C18H23N3O5S B2798816 N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide CAS No. 1240853-10-4](/img/structure/B2798816.png)
N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide, commonly known as CSP-1103, is a novel compound that has garnered attention in the scientific community due to its potential therapeutic applications. CSP-1103 belongs to the class of compounds called positive allosteric modulators (PAMs) that selectively target the metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism Of Action
CSP-1103 selectively targets the mGluR5, a G protein-coupled receptor that plays a critical role in regulating synaptic plasticity, learning, and memory. CSP-1103 acts as a positive allosteric modulator, meaning it enhances the activity of the receptor without directly activating it. This results in increased signaling through the mGluR5 pathway, which has been shown to have beneficial effects on neuronal function.
Biochemical and Physiological Effects:
CSP-1103 has been shown to enhance synaptic plasticity, which is the ability of neurons to adapt to changes in their environment. This is achieved by increasing the activity of the mGluR5 pathway, which leads to increased calcium influx and activation of downstream signaling cascades. CSP-1103 has also been shown to improve cognitive function in animal models, including learning and memory.
Advantages And Limitations For Lab Experiments
One advantage of CSP-1103 is its selectivity for the mGluR5 receptor, which reduces the risk of off-target effects. Additionally, CSP-1103 has good oral bioavailability and can easily cross the blood-brain barrier, making it an attractive candidate for therapeutic development. However, one limitation of CSP-1103 is its relatively short half-life, which may limit its efficacy in vivo.
Future Directions
There are several future directions for research on CSP-1103. One potential application is in the treatment of addiction, as preclinical studies have shown that CSP-1103 can reduce drug-seeking behavior in animal models. Additionally, CSP-1103 may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Huntington's disease, as it has been shown to improve cognitive function and reduce neuronal damage in animal models. Further research is also needed to optimize the pharmacokinetic properties of CSP-1103 and to develop more potent and selective compounds targeting the mGluR5 receptor.
In conclusion, CSP-1103 is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selectivity for the mGluR5 receptor and ability to enhance synaptic plasticity make it an attractive candidate for therapeutic development. Further research is needed to optimize its pharmacokinetic properties and to explore its potential in treating addiction and neurodegenerative disorders.
Synthesis Methods
The synthesis of CSP-1103 involves a multistep process that requires specialized knowledge and expertise. The first step involves the preparation of 4-(morpholine-4-sulfonyl)phenol, which is then reacted with 1-cyanocyclopentanecarboxylic acid in the presence of a coupling agent to form N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide. The purity of the final compound is determined using high-performance liquid chromatography (HPLC).
Scientific Research Applications
CSP-1103 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that CSP-1103 can enhance cognitive function, reduce anxiety, and alleviate symptoms of depression. CSP-1103 has also been investigated as a potential treatment for addiction, schizophrenia, and Parkinson's disease.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c19-14-18(7-1-2-8-18)20-17(22)13-26-15-3-5-16(6-4-15)27(23,24)21-9-11-25-12-10-21/h3-6H,1-2,7-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWDNUIOSUBMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.